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Compound of Interest

Compound Name: Lesopitron hydrochloride

Cat. No.: B12372775 Get Quote

Lesopitron Hydrochloride: A Selective Serotonin
5-HT1A Receptor Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Lesopitron hydrochloride is a selective and potent agonist of the serotonin 5-HT1A receptor,

belonging to the azapirone chemical class.[1] Developed for the potential treatment of

generalized anxiety disorder (GAD), it has been the subject of preclinical and clinical

investigation.[1][2] This technical guide provides a comprehensive overview of Lesopitron
hydrochloride, focusing on its mechanism of action, receptor binding profile, functional activity,

and the experimental methodologies used in its evaluation. All quantitative data are

summarized in structured tables, and key signaling pathways and experimental workflows are

visualized using diagrams to facilitate understanding for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Lesopitron hydrochloride is the dihydrochloride salt of Lesopitron.[3]
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Property Value Reference

Chemical Name

2-{4-[4-(4-chloro-1H-pyrazol-1-

yl)butyl]piperazin-1-

yl}pyrimidine dihydrochloride

[2]

Molecular Formula C₁₅H₂₁ClN₆·2HCl [3]

Molecular Weight 393.74 g/mol [3]

CAS Number 132449-89-9 [2]

Appearance Crystalline solid [4]

Melting Point 194-197.5 °C [4]

Synonyms E-4424 [2]

Mechanism of Action: Selective 5-HT1A Receptor
Agonism
Lesopitron exerts its pharmacological effects primarily through its high affinity and agonist

activity at the serotonin 5-HT1A receptor.[5] This receptor is a G-protein coupled receptor

(GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.[6]

The 5-HT1A receptors are located both presynaptically, on the soma and dendrites of

serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions,

including the hippocampus, amygdala, and cortex.[6]

Presynaptic Autoreceptors: Activation of these receptors by Lesopitron leads to a decrease

in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in

projection areas.[6][7]

Postsynaptic Receptors: At postsynaptic sites, Lesopitron directly stimulates 5-HT1A

receptors, mimicking the effect of serotonin and leading to hyperpolarization and reduced

neuronal excitability.[6][8]

The anxiolytic effects of Lesopitron are believed to be mediated by its actions at both pre- and

postsynaptic 5-HT1A receptors.
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Signaling Pathway
The binding of Lesopitron to the 5-HT1A receptor triggers the dissociation of the associated

heterotrimeric G-protein (Gi/o). The α-subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. The βγ-subunit can directly activate G-protein-coupled

inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal

hyperpolarization.
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5-HT1A Receptor Signaling Pathway

Quantitative Data
Table 1: In-Vitro Binding Affinity and Functional Potency
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Parameter Value Species
Tissue/Syst
em

Radioligand Reference

pKi 7.35 Rat Brain
[³H]8-OH-

DPAT
[5]

Ki
104.8 ± 10.6

nM
Rat Brain

[³H]8-OH-

DPAT
[9]

IC₅₀

(Adenylate

Cyclase)

125 nM Rat
Hippocampal

Membranes
- [5]

IC₅₀

(Neuronal

Firing)

120 nM Rat
Brainstem

Slices
- [5]

Table 2: In-Vivo Efficacy and Pharmacokinetics
Parameter Value Species

Model/Cond
ition

Route Reference

ID₅₀

(Neuronal

Firing)

35 µg/kg Rat

Chloral

hydrate-

anesthetized

i.v. [5]

Anxiolytic

Dose
30 µg/kg Rat

Brain

microdialysis
i.p. [7]

Tmax 0.5 - 1 hour Human

Generalized

Anxiety

Disorder

Oral [10]

Elimination

Half-life

1.1 - 5.6

hours
Human

Generalized

Anxiety

Disorder

Oral [10]

Experimental Protocols
Radioligand Binding Assay
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This assay determines the affinity of Lesopitron for the 5-HT1A receptor by measuring its ability

to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Lesopitron for the 5-HT1A receptor.

Materials:

Rat brain tissue (hippocampus or cortex)

[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) as the radioligand

Lesopitron hydrochloride

Serotonin (for non-specific binding determination)

Tris-HCl buffer (50 mM, pH 7.4) containing MgSO₄ (5 mM)

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge

the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting

supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in

fresh buffer.

Binding Reaction: In reaction tubes, combine the membrane preparation, [³H]8-OH-DPAT (at

a concentration near its Kd), and varying concentrations of Lesopitron. For non-specific

binding, use a high concentration of unlabeled serotonin.

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 37°C) for a set time

(e.g., 120 minutes) to allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the Lesopitron

concentration. Determine the IC₅₀ value (the concentration of Lesopitron that inhibits 50% of

specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-

Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Activity Assay
This functional assay measures the ability of Lesopitron to inhibit the production of cAMP, a

downstream effect of 5-HT1A receptor activation.

Objective: To determine the functional potency (IC₅₀) of Lesopitron as a 5-HT1A receptor

agonist.

Materials:

Rat hippocampal membranes

Lesopitron hydrochloride

Forskolin (an adenylyl cyclase activator)

ATP (substrate for adenylyl cyclase)

Tris-HCl buffer (pH 7.4)

Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit)

Procedure:

Membrane Preparation: Prepare rat hippocampal membranes as described in the

radioligand binding assay protocol.

Assay Reaction: In reaction tubes, combine the membrane preparation, ATP, and varying

concentrations of Lesopitron.
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Stimulation: Add a fixed concentration of forskolin to all tubes to stimulate adenylyl cyclase

activity.

Incubation: Incubate the tubes at a specified temperature (e.g., 30°C) for a defined period to

allow for cAMP production.

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).

cAMP Quantification: Measure the amount of cAMP produced in each tube using a suitable

method, such as an enzyme immunoassay.

Data Analysis: Plot the amount of cAMP produced against the logarithm of the Lesopitron

concentration. The concentration of Lesopitron that produces 50% of the maximal inhibition

of forskolin-stimulated cAMP production is the IC₅₀.

In-Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain

of a freely moving animal, providing insights into the in-vivo effects of a drug.

Objective: To measure the effect of Lesopitron on extracellular serotonin levels in the rat frontal

cortex.

Materials:

Male Wistar rats

Lesopitron hydrochloride

Microdialysis probes

Stereotaxic apparatus

Artificial cerebrospinal fluid (aCSF)

High-performance liquid chromatography (HPLC) system with electrochemical detection

(ECD)
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Procedure:

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically

implant a microdialysis probe into the frontal cortex. Allow the animal to recover from surgery.

Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump

and perfuse it with aCSF at a slow, constant flow rate.

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to

establish a baseline of extracellular serotonin levels.

Drug Administration: Administer Lesopitron to the rat (e.g., via intraperitoneal injection).

Post-Dose Sample Collection: Continue collecting dialysate samples to measure changes in

serotonin levels following drug administration.

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the

concentration of serotonin and its metabolites.

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels

and plot the data over time to visualize the effect of Lesopitron.
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Safety and Toxicology
Preclinical studies have indicated that Lesopitron has a low acute toxicity profile.[11] It does not

appear to potentiate the effects of alcohol or barbiturates.[11] In clinical trials with patients

suffering from generalized anxiety disorder, the most commonly reported adverse events were

headache, dizziness, and nausea.[10] A maximum tolerated dose in GAD patients was

established at 50 mg twice daily.[10]

Clinical Development
Lesopitron hydrochloride underwent Phase II clinical trials for the treatment of generalized

anxiety disorder.[11] One study compared its efficacy and safety to both placebo and

lorazepam.[5] While the overall study results were equivocal, a subgroup analysis of patients

with a history of recurrent anxiety suggested beneficial effects for both Lesopitron and

lorazepam.[5] However, the development of Lesopitron appears to have been discontinued.[1]

Conclusion
Lesopitron hydrochloride is a well-characterized selective 5-HT1A receptor agonist with

demonstrated in-vitro and in-vivo activity consistent with an anxiolytic profile. The detailed

experimental protocols and quantitative data presented in this guide provide a valuable

resource for researchers in the fields of neuroscience and drug development. While its clinical

development was halted, the study of Lesopitron has contributed to the understanding of the

role of the 5-HT1A receptor in anxiety and the broader pharmacology of the azapirone class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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